2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Bioisostere Selection

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 944897-58-9) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a reactive chloromethyl group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 5. With a molecular formula of C10H6ClF3N2O and a molecular weight of 262.62 g/mol, this compound serves as a versatile synthetic intermediate for medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C10H6ClF3N2O
Molecular Weight 262.61 g/mol
CAS No. 944897-58-9
Cat. No. B1646864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
CAS944897-58-9
Molecular FormulaC10H6ClF3N2O
Molecular Weight262.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CCl
InChIInChI=1S/C10H6ClF3N2O/c11-5-8-15-16-9(17-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2
InChIKeyVZGBTQRFBSMTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 944897-58-9): Structural Identity and Procurement Baseline


2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 944897-58-9) is a disubstituted 1,3,4-oxadiazole heterocycle bearing a reactive chloromethyl group at position 2 and a 3-(trifluoromethyl)phenyl substituent at position 5 . With a molecular formula of C10H6ClF3N2O and a molecular weight of 262.62 g/mol, this compound serves as a versatile synthetic intermediate for medicinal chemistry, agrochemical, and materials science applications . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, recognized for its favorable pharmacokinetic profile relative to isomeric oxadiazole rings, while the meta-trifluoromethylphenyl moiety imparts distinct electronic and lipophilic properties compared to non-fluorinated or regioisomeric analogs [1].

Why Generic Substitution Fails: Regioisomeric and Positional Specificity of 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole


Substituting this compound with a generic oxadiazole derivative is scientifically unsound for two independent structural reasons. First, a systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole isomers across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole regioisomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D), along with significantly improved metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. These differences are not incremental—they are driven by intrinsically different charge distributions (dipole moments) between the two regioisomeric rings. Second, the position of the trifluoromethyl group on the phenyl ring (meta vs. para vs. ortho) alters the electronic environment of the oxadiazole core and the reactivity of the chloromethyl handle, manifesting as measurable differences in boiling point, pKa, and physical state . A user selecting a 1,2,4-oxadiazole regioisomer or a para-CF3 isomer cannot assume equivalent physicochemical behavior, synthetic reactivity, or downstream biological performance.

Product-Specific Quantitative Evidence Guide: Differentiation Dimensions for 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole


Regioisomeric Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core – Lipophilicity, Metabolic Stability, hERG, and Solubility

The 1,3,4-oxadiazole core of the target compound confers a systematically different drug-like property profile compared to its 1,2,4-oxadiazole regioisomer (e.g., 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, CAS 175205-63-7). In a comprehensive matched-pair analysis of the AstraZeneca compound library, Boström et al. (2012) demonstrated that the 1,3,4-oxadiazole isomer shows, in virtually all cases, an order of magnitude lower lipophilicity (log D) than the 1,2,4-oxadiazole partner. This was accompanied by significant improvements in metabolic stability, reduced hERG channel inhibition, and higher aqueous solubility—all parameters critical for lead optimization [1]. These differences arise from intrinsically different charge distributions (dipole moments) between the two regioisomeric heterocycles, not from substituent effects alone.

Medicinal Chemistry Drug Design Bioisostere Selection

Meta-CF3 Positional Isomer Differentiation: Impact on Physicochemical Properties vs. Para-CF3 and Ortho-CF3 Analogs

The position of the trifluoromethyl substituent on the phenyl ring produces measurable differences in key physicochemical properties. The para-CF3 isomer (2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, CAS 753479-67-3) is a crystalline solid with a melting point of 79–81 °C , while the meta-CF3 target compound has no reported melting point across multiple commercial databases, suggesting it is a low-melting solid or viscous liquid at ambient temperature—a critical handling difference for formulation and purification workflows. The predicted boiling point differs by 8 °C (322.5 °C for meta-CF3 vs. 314.5 °C for para-CF3), and the pKa differs by 0.14 units (-6.20 vs. -6.34), reflecting the distinct electronic influence of the meta vs. para substitution on the oxadiazole ring . The ortho-CF3 isomer (CAS 754214-35-2) introduces steric hindrance at the 2-position, which can alter the conformational preference of the biaryl system and affect target binding geometry .

Physicochemical Profiling Isomer Differentiation Synthetic Chemistry

Trifluoromethyl vs. Non-Fluorinated Analog: Lipophilicity Enhancement and Metabolic Stabilization

Compared to the non-fluorinated 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole (CAS 33575-83-6), the target compound's meta-CF3 group substantially alters both physicochemical properties and predicted biological behavior. The phenyl analog has an experimentally determined LogP of 2.48 and a boiling point of 316.9 °C, while the target compound's predicted boiling point is 322.5 °C [1]. The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry; its electron-withdrawing nature (-I effect) and high lipophilicity (Hansch π = +0.88 for CF3) reduce oxidative metabolism at the substituted phenyl ring and enhance membrane permeability by approximately 0.5–1.0 log units [2]. The density increases from 1.283 g/cm³ (phenyl analog) to 1.418 g/cm³ (3-CF3-phenyl compound), reflecting the additional mass of fluorine atoms [1]. These differences are material for any application where metabolic stability, target binding, or physicochemical profiling is relevant.

Drug Metabolism Lipophilicity Engineering Fluorine Chemistry

Chloromethyl Group Reactivity: Electronic Modulation by the 1,3,4-Oxadiazole Core and Meta-CF3 Substituent

The chloromethyl group at position 2 of the oxadiazole ring serves as a key reactive handle for nucleophilic substitution (SN2) reactions, enabling derivatization with amines, thiols, alkoxides, and other nucleophiles. The reactivity of this chloromethyl moiety is electronically modulated by both the 1,3,4-oxadiazole ring and the 3-CF3-phenyl substituent. The 1,3,4-oxadiazole ring is electron-deficient due to the electronegativity of the oxygen and two nitrogen atoms, which exerts an electron-withdrawing effect on the adjacent chloromethyl group, increasing the electrophilicity of the methylene carbon compared to electron-rich heterocycles [1]. The meta-CF3 group further withdraws electron density through the phenyl ring via its strong -I effect (Hammett σm = +0.43 for CF3), enhancing the leaving-group ability of chloride and accelerating nucleophilic displacement relative to non-fluorinated or electron-donating analogs [2]. This dual activation distinguishes the target compound from analogs lacking the CF3 group or bearing electron-donating substituents.

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

1,3,4-Oxadiazole Scaffold as a Superior Bioisostere: Quantitative Comparison with Ester and Amide Functionalities

The 1,3,4-oxadiazole ring is widely employed as a bioisosteric replacement for ester and amide functionalities in medicinal chemistry. Boström et al. (2012) established that the 1,3,4-oxadiazole exhibits superior hydrolytic stability compared to ester bioisosteres, while maintaining comparable hydrogen-bonding capacity to amides. Importantly, the 1,3,4-oxadiazole isomer displays an order of magnitude lower lipophilicity than the 1,2,4-oxadiazole matched pair, making it the preferred scaffold when lower log D is desired for improved developability [1]. The target compound, bearing the 1,3,4-oxadiazole core, inherently inherits these scaffold-level advantages over 1,2,4-oxadiazole-based alternatives such as 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7, mp 25–27 °C ).

Bioisostere Design Scaffold Hopping Lead Optimization

Best Research and Industrial Application Scenarios for 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 944897-58-9)


Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole-Based Kinase Inhibitors and GPCR Ligands via Chloromethyl Derivatization

The target compound's chloromethyl handle enables rapid diversification via nucleophilic substitution with primary/secondary amines, thiols, or alkoxides to generate libraries of 2-aminomethyl-, 2-thiomethyl-, or 2-alkoxymethyl-5-(3-CF3-phenyl)-1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole core provides an order-of-magnitude lower lipophilicity versus 1,2,4-oxadiazole analogs, improving developability [1], while the meta-CF3 group enhances metabolic stability of the phenyl ring [2]. This combination is particularly suited for kinase ATP-site binders and GPCR allosteric modulators where balanced potency, solubility, and metabolic stability are required.

Agrochemical Discovery: Fungicidal and Insecticidal Lead Generation Using 1,3,4-Oxadiazole Scaffolds

1,3,4-Oxadiazole derivatives bearing trifluoromethylphenyl substituents have demonstrated insecticidal activity, with electron-withdrawing groups at the 3- and 4-positions of the phenyl ring enhancing potency [3]. The chloromethyl group of the target compound allows late-stage functionalization to introduce agrochemically relevant motifs (e.g., triazole, morpholine, or pyrazole substituents) while maintaining the electron-deficient oxadiazole core critical for target binding. The meta-CF3 placement may offer differentiated selectivity profiles compared to para-CF3 analogs commonly used in commercial agrochemicals.

Materials Chemistry: Hole-Blocking Layer Precursors for Organic Light-Emitting Diodes (OLEDs)

1,3,4-Oxadiazole-containing polymers and small molecules are established hole-blocking materials in OLEDs due to the electron-deficient nature of the oxadiazole ring, which lowers the HOMO energy level [4]. The trifluoromethyl group further enhances electron-withdrawing character, deepening the HOMO and improving hole-blocking efficiency. The chloromethyl group of the target compound provides a synthetic anchor for polymerization or covalent attachment to electrode surfaces, enabling the fabrication of oxadiazole-based electron-transport layers.

Chemical Biology: Activity-Based Protein Profiling (ABPP) Probe Synthesis via Chloromethyl Derivatization

The chloromethyl group serves as an electrophilic warhead or linker attachment point for the synthesis of activity-based probes targeting serine hydrolases, cysteine proteases, or other nucleophile-active enzymes. The 1,3,4-oxadiazole core provides a compact, metabolically stable spacer with favorable physicochemical properties (lower log D vs. 1,2,4-oxadiazole [1]), while the trifluoromethyl group enables ¹⁹F NMR-based detection and quantification of probe-target engagement. The meta-substitution pattern may reduce steric interference with the enzyme active site compared to ortho-CF3 analogs.

Quote Request

Request a Quote for 2-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.